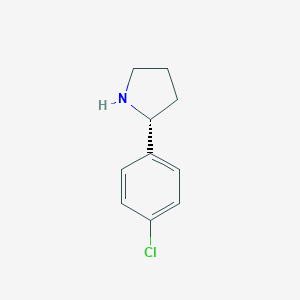

(R)-2-(4-Chlorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHHGGKKRPPWSU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427566 | |

| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217831-54-3 | |

| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(4-Chlorophenyl)pyrrolidine, a chiral molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, details a key enantioselective synthesis method, and discusses its potential pharmacological relevance, particularly in the context of monoamine transporters.

Core Chemical and Physical Properties

This compound is a halogenated derivative of 2-arylpyrrolidine. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. The presence of a 4-chlorophenyl group at the 2-position significantly influences its physicochemical and pharmacological properties. While some experimental data for the racemic mixture is available, specific data for the (R)-enantiomer is limited.

Table 1: Summary of Chemical and Physical Properties

| Property | This compound | 2-(4-Chlorophenyl)pyrrolidine (Racemic) | Reference |

| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₂ClN | [1][2] |

| Molecular Weight | 181.66 g/mol | 181.66 g/mol | [1][2] |

| CAS Number | 1217831-54-3 | 38944-14-8 | [2] |

| Appearance | Light brown to brown liquid | Light yellow to brown solid (<34°C), liquid (>34°C) | |

| Melting Point | Not available | 34 °C | |

| Boiling Point | 269 °C (Predicted) | 130-132 °C (at 15 Torr) | |

| Density | 1.129 g/cm³ (Predicted) | 1.129 g/cm³ (Predicted) | |

| Flash Point | 117 °C (Predicted) | Not available | |

| pKa | 9.58 ± 0.10 (Predicted) | 9.58 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO. | Not specified. | [3] |

| Specific Rotation | Not available | Not applicable |

Synthesis and Experimental Protocols

The enantioselective synthesis of 2-substituted pyrrolidines is of significant interest in pharmaceutical development. A highly efficient biocatalytic method for the synthesis of this compound has been reported, utilizing a transaminase-triggered cyclization.

Biocatalytic Synthesis of this compound

This method employs a transaminase enzyme to stereoselectively aminate a ω-chloroketone precursor, which then undergoes spontaneous intramolecular cyclization to yield the desired (R)-enantiomer with high enantiomeric excess.

Experimental Workflow:

Figure 1: Biocatalytic synthesis workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, the substrate, 4-chloro-1-(4-chlorophenyl)butan-1-one, is dissolved in a buffered aqueous solution containing a co-solvent such as DMSO.

-

Enzymatic Reaction: The transaminase enzyme (e.g., ATA-117-Rd6), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 37°C) with agitation.

-

Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is typically basified and extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride or tosylate salt) to yield the highly pure this compound.

-

Analysis: The purity and enantiomeric excess of the final product are determined by chiral HPLC analysis. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm the structure.

Pharmacological and Biological Activity

The 2-arylpyrrolidine scaffold is a key structural motif in many compounds targeting the central nervous system, particularly the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.

While specific binding affinity data for this compound at DAT, SERT, and NET are not extensively reported in the public domain, the structural similarity to known monoamine transporter ligands suggests it is a promising candidate for interaction with these targets. Structure-activity relationship (SAR) studies of related 2-arylpyrrolidine and pyrovalerone analogs have shown that the nature and position of substituents on the phenyl ring, as well as the stereochemistry at the 2-position of the pyrrolidine ring, are critical for potency and selectivity at DAT, SERT, and NET.[4] For instance, many potent DAT inhibitors possess a 2-arylpyrrolidine core.

Proposed Mechanism of Action at Monoamine Transporters:

Figure 2: Proposed interaction with the dopamine transporter (DAT).

Experimental Protocols for Biological Evaluation

To determine the pharmacological profile of this compound, in vitro binding and uptake inhibition assays are essential.

Monoamine Transporter Binding Assay (Radioligand Displacement):

This assay measures the affinity of the test compound for the monoamine transporters by its ability to displace a known radiolabeled ligand.

Experimental Workflow:

Figure 3: Workflow for a monoamine transporter binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Safety and Handling

For the racemic mixture, 2-(4-Chlorophenyl)pyrrolidine, the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral molecule with significant potential for drug discovery, particularly in the area of central nervous system disorders. Its enantioselective synthesis has been demonstrated, providing access to stereochemically pure material for further investigation. While its specific biological activity remains to be fully elucidated, its structural features strongly suggest a potential interaction with monoamine transporters. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and pharmacological characterization of this promising compound. Further research is warranted to determine its precise mechanism of action and therapeutic potential.

References

- 1. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-2-(4-Chlorophenyl)pyrrolidine

CAS Number: 1217831-54-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-(4-Chlorophenyl)pyrrolidine, a chiral heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutics, particularly in the context of cancer therapy.

Core Data Summary

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a 4-chlorophenyl group at the 2-position and the specific (R)-stereochemistry are crucial features that contribute to its utility as a chiral building block in asymmetric synthesis.

| Property | Value | Reference |

| CAS Number | 1217831-54-3 | [1] |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | Light brown to brown liquid | [1] |

| Boiling Point | 269 °C (Predicted) | [1] |

| Density | 1.129 g/cm³ (Predicted) | [1] |

| pKa | 9.58 ± 0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Enantioselective Control

One of the most effective strategies involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines.[2][3][4] This approach offers high yields and excellent stereocontrol, making it suitable for producing enantiomerically pure pyrrolidines.

General Experimental Protocol (Adapted) for Asymmetric Synthesis

This protocol is a generalized procedure based on the synthesis of related 2-arylpyrrolidines and would require optimization for the specific synthesis of this compound.

Step 1: Formation of the N-tert-butanesulfinyl imine

A solution of the starting aldehyde (4-chlorobenzaldehyde) and (R)-tert-butanesulfinamide in a suitable solvent (e.g., CH₂Cl₂) is treated with a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄). The reaction is stirred at room temperature until completion, typically monitored by TLC or GC-MS. The resulting N-tert-butanesulfinyl imine is then purified by column chromatography.

Step 2: Diastereoselective Grignard Addition

The purified N-tert-butanesulfinyl imine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of the appropriate Grignard reagent (e.g., vinylmagnesium bromide) is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of NH₄Cl.

Step 3: Cyclization and Deprotection

The crude product from the Grignard addition is then subjected to conditions that facilitate cyclization and removal of the sulfinyl group to yield the final pyrrolidine. This can often be achieved by treatment with a strong acid (e.g., HCl in methanol). The final product, this compound, would then be isolated and purified by standard techniques such as column chromatography or distillation.

Chiral Separation

For the separation of enantiomers of 2-(4-Chlorophenyl)pyrrolidine, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of chiral compounds. The selection of the appropriate chiral column and mobile phase is typically an empirical process.

Role in Drug Discovery: A Key Intermediate for MDM2-p53 Inhibitors

This compound has emerged as a critical structural motif in the design of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction.[5][6] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. The development of small molecules that can block the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and inducing cancer cell death.

The pyrrolidine scaffold, particularly with the stereochemistry and substitution pattern found in this compound, serves as a key component in several clinical and preclinical MDM2 inhibitors, such as RG7388 (Idasanutlin) and the class of compounds leading to AMG 232.[5][6][7][8] The 4-chlorophenyl group often occupies a key hydrophobic pocket in the p53-binding site of MDM2.

Signaling Pathways and Experimental Workflows

The primary signaling pathway relevant to the application of this compound-derived compounds is the p53 signaling pathway, with a focus on its regulation by MDM2.

The MDM2-p53 Signaling Pathway

Experimental Workflow: Screening for MDM2-p53 Interaction Inhibitors

A common workflow to identify and characterize small-molecule inhibitors of the MDM2-p53 interaction involves both biochemical and cell-based assays.

Experimental Protocols

4.3.1. MDM2-p53 Homogeneous Assay (e.g., AlphaLISA)

This protocol is a generalized method for a high-throughput screening assay to identify inhibitors of the MDM2-p53 interaction.[9]

-

Reagent Preparation : Prepare solutions of GST-tagged MDM2, FLAG-tagged p53, anti-FLAG acceptor beads, and glutathione donor beads in the appropriate assay buffer.

-

Compound Addition : In a 384-well plate, add the test compounds (dissolved in DMSO) at various concentrations. Include positive controls (no inhibitor) and negative controls (no MDM2 or p53).

-

Protein Incubation : Add the MDM2 and p53 proteins to the wells and incubate to allow for their interaction.

-

Bead Addition : Add the acceptor beads and incubate, followed by the addition of the donor beads under subdued light.

-

Signal Detection : After a final incubation period, read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaLISA signal indicates inhibition of the MDM2-p53 interaction.

4.3.2. Cell-Based p53 Activation Assay

This protocol describes a general method to assess the ability of a compound to activate the p53 pathway in cancer cells.[10]

-

Cell Culture : Culture a human cancer cell line with wild-type p53 (e.g., SJSA-1) in appropriate media.

-

Compound Treatment : Seed the cells in 96-well plates and treat with various concentrations of the test compound (e.g., an MDM2 inhibitor derived from this compound).

-

Cell Lysis : After an incubation period (e.g., 24 hours), lyse the cells to release cellular proteins.

-

Western Blot Analysis : Perform Western blotting on the cell lysates to detect the protein levels of p53 and its downstream targets, such as p21. An increase in the levels of these proteins indicates p53 activation.

-

Cell Viability Assay : In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cancer cell proliferation.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of MDM2-p53 interaction inhibitors for cancer therapy. Its specific stereochemistry and substitution pattern are key to its utility in creating potent and selective therapeutics. This guide provides a foundational resource for researchers working with this compound, summarizing its properties, synthesis strategies, and its role in a critical cancer-related signaling pathway. Further research into the development of efficient and scalable asymmetric syntheses of this and related pyrrolidines will continue to be of high importance to the medicinal chemistry community.

References

- 1. This compound | 1217831-54-3 [chemicalbook.com]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a small molecule MDM2 inhibitor (AMG 232) for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of (R)-2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a 4-chlorophenyl group at the stereogenic center, provides a valuable framework for the design of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identifiers, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its enantioselective synthesis and characterization are presented, alongside a summary of its known (though limited) biological context. The guide is intended to serve as a foundational resource for researchers working with this and related compounds.

Molecular Structure and Identification

This compound is a secondary amine featuring a five-membered saturated pyrrolidine ring. A 4-chlorophenyl substituent is attached to the carbon atom at the 2-position, which is the sole stereocenter in the molecule, conferring its (R)-configuration.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | (2R)-2-(4-chlorophenyl)pyrrolidine |

| CAS Number | 1217831-54-3[1] |

| Molecular Formula | C₁₀H₁₂ClN[2] |

| Molecular Weight | 181.66 g/mol [2] |

| SMILES | C1C--INVALID-LINK--C2=CC=C(C=C2)Cl |

| InChI Key | CIHHGGKKRPPWSU-SNVBAGLBSA-N |

Physicochemical Data

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Predicted: Liquid or low-melting solid | - |

| Boiling Point | Predicted: ~285 °C | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Although specific experimental spectra for the (R)-enantiomer are not widely published, typical chemical shifts and absorption frequencies can be predicted based on the structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons on the pyrrolidine ring will appear at higher field, with the methine proton at the C2 position being the most deshielded of the aliphatic protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms of the 4-chlorophenyl ring and the four distinct carbons of the pyrrolidine ring. The carbon bearing the chlorine atom will be significantly deshielded, as will the C2 carbon of the pyrrolidine ring attached to the aromatic system.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ range.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Experimental Protocols

4.1. Enantioselective Synthesis

The asymmetric synthesis of 2-substituted pyrrolidines is a well-established field in organic chemistry. A reliable method for preparing this compound involves the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine, followed by cyclization and removal of the chiral auxiliary.[3][4][5]

Workflow for Enantioselective Synthesis

Caption: Enantioselective synthesis workflow.

Detailed Protocol:

-

Synthesis of N-(4-Chlorobenzylidene)-(R)-tert-butanesulfinamide: To a solution of (R)-tert-butanesulfinamide in a suitable solvent (e.g., dichloromethane), add 4-chlorobenzaldehyde and a dehydrating agent (e.g., anhydrous CuSO₄). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Filter and concentrate the solvent to obtain the crude sulfinylimine, which can be purified by chromatography.

-

Diastereoselective Grignard Addition: Dissolve the sulfinylimine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a solution of allylmagnesium bromide dropwise. Stir the reaction at low temperature until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

-

Ring-Closing Metathesis: Dissolve the product from the previous step in an appropriate solvent (e.g., dichloromethane) and add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). Stir the mixture at room temperature or with gentle heating until the cyclization is complete. Purify the resulting protected pyrroline by column chromatography.

-

Reduction and Deprotection: Subject the protected pyrroline to catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) to reduce the double bond. Following reduction, treat the resulting saturated pyrrolidine with a strong acid (e.g., HCl in methanol) to cleave the tert-butanesulfinyl group. Neutralize the reaction mixture and extract the final product, this compound. Purify by chromatography or distillation.

4.2. Characterization Methods

-

NMR Spectroscopy: Prepare a solution of the final compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet or thin film (if solid) using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the compound using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), use a chiral stationary phase (e.g., a polysaccharide-based column) with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in publicly available literature. However, the 2-arylpyrrolidine scaffold is a known pharmacophore found in various biologically active compounds. Derivatives of this class have been investigated for a range of therapeutic targets.

The pyrrolidine ring provides a rigid conformational constraint, while the 4-chlorophenyl group can engage in various interactions with biological macromolecules, including hydrophobic and halogen bonding.

Potential Areas of Biological Investigation:

-

Central Nervous System (CNS) Targets: The lipophilic nature of the 4-chlorophenyl group suggests potential for blood-brain barrier penetration. Thus, targets such as dopamine transporters, serotonin transporters, and various CNS receptors could be of interest.

-

Enzyme Inhibition: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor or acceptor, making it a candidate for interacting with the active sites of enzymes. For instance, some pyrrolidine derivatives have shown activity as dipeptidyl peptidase-4 (DPP-4) inhibitors.[6]

Logical Relationship of Structure to Potential Activity

Caption: Structure-activity relationship hypothesis.

Conclusion

This compound represents a valuable chiral building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its enantioselective synthesis and characterization. While specific biological data for this compound is sparse, the structural motifs present suggest that it is a promising candidate for investigation against a variety of biological targets, particularly within the central nervous system and as an enzyme inhibitor. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.

References

- 1. This compound | 1217831-54-3 [chemicalbook.com]

- 2. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of (R)-2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for (R)-2-(4-Chlorophenyl)pyrrolidine (CAS No. 1217831-54-3). The information is compiled from publicly accessible safety data sheets and chemical databases. It is intended to inform researchers and professionals on the potential hazards, handling procedures, and emergency measures related to this compound.

Chemical and Physical Properties

This compound is a chiral organic compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Boiling Point | 269 °C |

| Density | 1.129 g/cm³ |

| Flash Point | 117 °C |

| Appearance | Light brown to brown liquid |

| pKa (Predicted) | 9.58 ± 0.10 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications for the closely related racemic mixture, 2-(4-Chlorophenyl)pyrrolidine, are summarized below and should be considered applicable to the (R)-enantiomer in the absence of specific data.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols for Hazard Assessment

Detailed toxicological studies for this compound are not publicly available. However, the following are summaries of standard OECD guidelines for the types of hazards identified for this chemical.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The number of animals that die within a defined period is used to classify the substance.

-

Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[2][3][4][5][6]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.[4]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is determined using a cell viability assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[4]

-

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[7][8][9]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control.[9]

-

Animals: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the substance is applied to the conjunctival sac of one eye.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

The reversibility of any observed effects is also assessed.

-

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound, leading to its classification and the necessary safety precautions.

Conclusion

This compound is a chemical that should be handled with care due to its potential to cause harm if swallowed, and to irritate the skin, eyes, and respiratory system. Researchers and other professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. In the absence of comprehensive toxicological data for this specific compound, a cautious approach based on the available information for similar compounds is warranted.

References

- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. iivs.org [iivs.org]

- 4. x-cellr8.com [x-cellr8.com]

- 5. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Spectroscopic Profile of (R)-2-(4-Chlorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chiral compound (R)-2-(4-Chlorophenyl)pyrrolidine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data has been compiled from various sources and is presented in a structured format for ease of reference.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂ClN[1]

-

Molecular Weight: 181.66 g/mol [1]

-

CAS Number: 1217831-54-3

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Chlorophenyl)pyrrolidine. It is important to note that some of the available data pertains to the racemic mixture ((RS)-2-(4-Chlorophenyl)pyrrolidine) or the hydrochloride salt of the (R)-enantiomer. While the core spectroscopic features are expected to be identical or very similar, slight variations in chemical shifts, particularly for protons near the nitrogen atom, may be observed between the free base and its salt.

¹H NMR Spectroscopic Data

The following data is based on the ¹H NMR spectrum of this compound hydrochloride. The chemical shifts for the free base may vary slightly.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4 | Multiplet | Ar-H |

| ~4.5 | Multiplet | CH-Ar |

| ~3.4 | Multiplet | CH₂-N |

| ~2.4 | Multiplet | CH₂ |

| ~2.1 | Multiplet | CH₂ |

Data is interpreted from the spectrum of the hydrochloride salt and may differ slightly for the free base.

¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound was found in the conducted literature search.

Infrared (IR) Spectroscopy Data

The following are characteristic infrared absorption bands expected for 2-(4-Chlorophenyl)pyrrolidine, based on its functional groups. The data is for the vapor phase of the racemic mixture.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1100-1000 | C-N Stretch |

| ~830 | p-substituted benzene C-H bend |

| ~750 | C-Cl Stretch |

Note: This is a generalized interpretation. The full spectrum is available at SpectraBase.[1]

Mass Spectrometry (MS) Data

The following mass spectrometry data was obtained from the GC-MS analysis of the racemic mixture, (RS)-2-(4-Chlorophenyl)pyrrolidine.

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular Ion) |

| 152 | [M-C₂H₅]⁺ |

| 117 | [M-C₅H₈N]⁺ |

Source: NIST Mass Spectrometry Data Center via PubChem.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): A drop of the neat liquid is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest, and the solution is placed in a sample cell.

-

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (in cm⁻¹). The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of a mixture before they enter the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the asymmetric synthesis of (R)-2-(4-chlorophenyl)pyrrolidine, a key chiral intermediate in the development of various pharmaceutical agents. The document outlines two primary, highly effective methods for its preparation: a biocatalytic approach leveraging transaminases and a chiral auxiliary-based method. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a crucial building block in medicinal chemistry, with its stereochemistry playing a vital role in the biological activity of numerous compounds. The development of efficient and stereoselective synthetic routes to this molecule is therefore of significant interest. This guide focuses on two state-of-the-art methodologies that offer high yields and exceptional enantiomeric purity.

Biocatalytic Synthesis via Transaminase-Triggered Cyclization

A highly efficient and green approach to this compound utilizes a transaminase-triggered intramolecular cyclization of an ω-chloroketone. This method offers excellent enantioselectivity and high isolated yields.[1][2][3][4]

Synthetic Pathway

The synthesis begins with the commercially available starting material, 4-chloro-1-(4-chlorophenyl)butan-1-one. A transaminase enzyme, in the presence of an amine donor, stereoselectively converts the ketone to a chiral amine. This intermediate then undergoes a spontaneous intramolecular SN2 reaction to yield the desired this compound.

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Preparative Scale Synthesis

The following protocol is adapted from a published procedure for the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine.[1][2]

Materials:

-

4-chloro-1-(4-chlorophenyl)butan-1-one (300 mg)

-

Transaminase (ATA-117-Rd6) lyophilized cell-free extract

-

Isopropylamine (IPA)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (KPi buffer)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 10 M solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a suitable reaction vessel, add KPi buffer, DMSO, PLP, and isopropylamine.

-

Add the transaminase cell-free extract and stir until dissolved.

-

Add 4-chloro-1-(4-chlorophenyl)butan-1-one.

-

Protect the reaction from light and stir vigorously at 40°C for 72 hours.

-

Cool the reaction mixture and acidify to pH < 3 with concentrated HCl.

-

Extract the aqueous phase with ethyl acetate (2 x 10 mL). Centrifuge to break any emulsions.

-

Basify the aqueous phase to pH > 11 with 10 M NaOH.

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL). Centrifuge to break any emulsions.

-

Combine the organic extracts from the basic extraction, dry over MgSO₄, and concentrate in vacuo to yield the product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 300 mg | [1][2] |

| Isolated Yield | 84% | [1][2] |

| Enantiomeric Excess (ee) | >99.5% | [1][2] |

| Reaction Temperature | 40°C | [1][2] |

| Reaction Time | 72 hours | [1][2] |

Asymmetric Synthesis using a Chiral Auxiliary

This method involves the diastereoselective addition of a Grignard reagent to a γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization and removal of the chiral auxiliary.[5][6][7][8] This approach is highly general for the synthesis of 2-aryl-substituted pyrrolidines.

Synthetic Pathway

The synthesis commences with the condensation of 4-chloro-1-(4-chlorophenyl)butan-1-one with (R)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent treatment with a reducing agent, such as LiBEt₃H, leads to a reductive cyclization. The final step is the acidic removal of the tert-butanesulfinyl group to afford the desired product.

Caption: Chiral auxiliary-based synthesis of this compound.

Experimental Protocol: General Procedure

The following is a general protocol based on the synthesis of related 2-arylpyrrolidines.[6]

Step 1: Formation of the N-tert-butanesulfinyl Imine

-

To a solution of (R)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add 4-chloro-1-(4-chlorophenyl)butan-1-one.

-

Add a Lewis acid catalyst, such as Ti(OEt)₄.

-

Heat the mixture to reflux until the reaction is complete, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching with brine and extracting with an organic solvent. The crude imine is then purified by column chromatography.

Step 2: Reductive Cyclization

-

Dissolve the purified N-tert-butanesulfinyl imine in a dry, aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of a suitable reducing agent, such as lithium triethylborohydride (LiBEt₃H), to the cooled solution.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Step 3: Deprotection of the Chiral Auxiliary

-

Dissolve the crude cyclized product in a suitable solvent, such as methanol.

-

Add a solution of HCl in an appropriate solvent (e.g., diethyl ether or methanol).

-

Stir the mixture at room temperature until the deprotection is complete.

-

Concentrate the reaction mixture and perform a standard acid-base workup to isolate the free amine. The product can be further purified by column chromatography or crystallization of its salt.

Quantitative Data

For the synthesis of various (S)- and (R)-2-arylpyrrolidines using this methodology, high yields and excellent enantiomeric excesses have been reported.

| Parameter | Reported Value for Analogs | Reference |

| Overall Yield | Typically high | [6] |

| Enantiomeric Excess (ee) | >99% | [6] |

Synthesis of the Starting Material: 4-chloro-1-(4-chlorophenyl)butan-1-one

The common starting material for both highlighted syntheses, 4-chloro-1-(4-chlorophenyl)butan-1-one, can be prepared via a Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9]

Caption: Synthesis of the ω-chloroketone starting material.

Conclusion

This technical guide has detailed two robust and highly stereoselective methods for the synthesis of this compound. The biocatalytic approach offers an environmentally friendly route with high yields and exceptional enantiopurity, making it attractive for large-scale production. The chiral auxiliary-based method provides a versatile and general strategy for the synthesis of a broader range of 2-arylpyrrolidines with excellent stereocontrol. The choice of method will depend on factors such as scale, availability of reagents and equipment, and the desired range of analogs to be synthesized. Both pathways provide reliable access to this important chiral building block for pharmaceutical research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. | Semantic Scholar [semanticscholar.org]

- 9. 4-CHLORO-4'-METHYLBUTYROPHENONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chiral Purity of (R)-2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical methodologies for determining the chiral purity of (R)-2-(4-Chlorophenyl)pyrrolidine. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and analyze this chiral molecule with a high degree of enantiomeric purity.

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the specific stereochemistry at the C2 position is often crucial for desired pharmacological activity and selectivity. Consequently, the ability to synthesize and accurately determine the enantiomeric purity of this compound is of paramount importance.

This guide details representative methods for the synthesis of the racemic compound, its subsequent chiral resolution to isolate the desired (R)-enantiomer, and robust analytical techniques for the precise determination of its enantiomeric excess (ee).

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. This guide focuses on the latter, a widely applicable and scalable approach.

Synthesis of Racemic 2-(4-Chlorophenyl)pyrrolidine

A common route to racemic 2-arylpyrrolidines involves the cyclization of a suitable precursor. A representative protocol is the reductive amination of a γ-haloketone.

Experimental Protocol: Synthesis of Racemic 2-(4-Chlorophenyl)pyrrolidine

-

Reaction Setup: To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 2.0-3.0 eq) and a reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extraction: Basify the aqueous residue with a suitable base (e.g., 10 M NaOH) to a pH > 12 and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic 2-(4-Chlorophenyl)pyrrolidine can be purified by column chromatography on silica gel to afford the desired product.

Chiral Resolution by Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Experimental Protocol: Chiral Resolution with (L)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 2-(4-Chlorophenyl)pyrrolidine (1.0 eq) in a suitable hot solvent, such as ethanol or isopropanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (L)-tartaric acid (1.0 eq), in the same hot solvent.

-

Crystallization: Slowly add the hot solution of the resolving agent to the hot solution of the racemic amine with stirring. Allow the mixture to cool slowly to room temperature to facilitate the selective crystallization of one of the diastereomeric salts. Further cooling in an ice bath may improve the yield.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., 10 M NaOH) to a pH > 12.

-

Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Purity Assessment: The enantiomeric excess (ee) of the product should be determined using a suitable analytical method, such as chiral HPLC or SFC (see Section 3). The resolution process may need to be repeated to achieve the desired level of chiral purity.

Chiral Purity Analysis

The accurate determination of the enantiomeric excess of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, utilizing a chiral stationary phase (CSP), is a robust method for the separation of enantiomers. Polysaccharide-based CSPs are often effective for the resolution of 2-aryl-pyrrolidine derivatives.

Table 1: Suggested Starting Conditions for Chiral HPLC Analysis

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-2) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) with a basic modifier (e.g., 90:10 v/v + 0.1% Diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm (due to the chlorophenyl chromophore) |

| Injection Volume | 5 - 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a selection of polysaccharide-based chiral stationary phases to identify the column that provides the best selectivity for the enantiomers of 2-(4-Chlorophenyl)pyrrolidine.

-

Mobile Phase Optimization: If separation is not achieved, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20). The type of alcohol (e.g., ethanol) can also be screened. The concentration and type of basic modifier (e.g., triethylamine) can be adjusted to improve peak shape and resolution.

-

Method Validation: Once baseline separation (Resolution > 1.5) is achieved, the method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations, offering advantages in terms of speed and reduced environmental impact.[1] Chlorinated polysaccharide-based CSPs have shown excellent performance for the separation of related pyrrolidone derivatives and are a good starting point.[1]

Table 2: Suggested Starting Conditions for Chiral SFC Analysis

| Parameter | Condition |

| Column | Chlorinated polysaccharide-based CSP (e.g., Lux® Cellulose-2, Lux® i-Cellulose-5) |

| Mobile Phase | CO₂ / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

| Injection Volume | 1 - 5 µL |

| Sample Preparation | Dissolve the sample in a suitable alcohol (e.g., methanol, ethanol). |

Experimental Protocol: Chiral SFC Method Development

-

Co-solvent Screening: While methanol is a common co-solvent, screening other alcohols such as ethanol and isopropanol can sometimes improve selectivity.

-

Co-solvent Percentage Optimization: Vary the percentage of the co-solvent in the mobile phase (e.g., from 5% to 25%) to optimize retention times and resolution.

-

Additive Screening: For basic compounds like pyrrolidines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the co-solvent can significantly improve peak shape.

-

Method Validation: As with HPLC, the final SFC method should be fully validated.

Quantitative Data

At present, a specific rotation value for enantiomerically pure this compound is not widely reported in the literature. It is recommended that this value be determined experimentally once the compound has been resolved to a high enantiomeric excess (>99% ee).

Table 3: Representative Chiral Purity Data (Hypothetical)

| Analytical Method | Chiral Stationary Phase | Mobile Phase/Co-solvent | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) | Enantiomeric Excess (ee%) |

| Chiral HPLC | Lux® Cellulose-2 | n-Hexane/IPA (90:10) + 0.1% DEA | 8.5 min | 9.8 min | > 1.5 | > 99% |

| Chiral SFC | Lux® i-Cellulose-5 | CO₂/Methanol (85:15) | 2.1 min | 2.5 min | > 1.5 | > 99% |

Note: The data in Table 3 is illustrative and based on typical performance for related compounds. Actual retention times and resolution will depend on the specific system and conditions.

Conclusion

References

An In-depth Technical Guide on the Solubility of (R)-2-(4-Chlorophenyl)pyrrolidine in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (R)-2-(4-chlorophenyl)pyrrolidine in various organic solvents. The information presented herein provides a general overview of the compound's properties, a detailed experimental protocol for determining solubility, and illustrative data representations. The quantitative data in the table is hypothetical and serves as a template for presenting experimentally determined values.

Introduction

This compound is a chiral organic compound with potential applications in pharmaceutical synthesis and development. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. This guide outlines the fundamental properties of this compound and provides a detailed, industry-standard methodology for its experimental solubility determination.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN | [1][2][3] |

| Molecular Weight | 181.66 g/mol | [1][2][3] |

| Boiling Point | 269 °C | [1] |

| Density | 1.129 g/cm³ | [1] |

| Melting Point | 34 °C | [4] |

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar pyrrolidine ring and a nonpolar chlorophenyl group, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility ( g/100 mL) - Illustrative |

| Methanol | Polar Protic | > 20 |

| Ethanol | Polar Protic | > 15 |

| Isopropanol | Polar Protic | > 10 |

| Acetone | Polar Aprotic | > 25 |

| Acetonitrile | Polar Aprotic | > 15 |

| Ethyl Acetate | Polar Aprotic | ~ 5 |

| Dichloromethane | Polar Aprotic | > 30 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Note: The values in this table are for illustrative purposes only and are not based on experimental measurements.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for generating reliable thermodynamic solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

Caption: General experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

HPLC Method:

-

Develop an HPLC method capable of accurately quantifying the analyte. A chiral column may be necessary if the racemate is used or if enantiomeric purity is a concern.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the analyte in the experimental samples by comparing their peak areas to the calibration curve.

-

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measure the absorbance of the diluted experimental samples and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V_flask × DF) / V_sample × 100 Where:

-

C = Concentration of the diluted sample determined from the calibration curve (g/mL)

-

V_flask = Volume of the volumetric flask used for dilution (mL)

-

DF = Dilution factor (if any)

-

V_sample = Volume of the supernatant initially withdrawn (mL)

-

-

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram can illustrate the factors influencing the solubility of a compound.

Caption: Factors influencing the solubility of a solid in a liquid solvent.

Conclusion

References

Potential Research Applications of (R)-2-(4-Chlorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral organic molecule belonging to the 2-aryl-pyrrolidine class of compounds. Its structural motif is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and approved drugs. The presence of a 4-chlorophenyl group at the 2-position and the specific (R)-enantiomeric configuration are key determinants of its potential biological activity.

This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a monoamine reuptake inhibitor. Due to the limited publicly available data on this specific molecule, this guide incorporates data from structurally related analogs to infer its potential pharmacological profile and guide future research directions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Chlorophenyl)pyrrolidine is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and blood-brain barrier penetration, which are critical for CNS-acting drugs.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine [1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | PubChem |

| Molecular Weight | 181.66 g/mol | PubChem |

| CAS Number | 38944-14-8 (for the racemate) | PubChem |

| Predicted LogP | 2.6 | ChemDraw |

| Predicted pKa | 9.8 | ChemDraw |

| Predicted Solubility | Insoluble in water | ChemDraw |

Potential Pharmacological Activity: Monoamine Reuptake Inhibition

The structural similarity of this compound to known monoamine reuptake inhibitors suggests that its primary mechanism of action is likely the inhibition of one or more of the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By blocking these transporters, the compound would increase the synaptic concentrations of their respective neurotransmitters, leading to enhanced dopaminergic, serotonergic, and/or noradrenergic signaling.

Table 2: Monoamine Transporter Binding Affinities of Structurally Related Compounds

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |

| Pyrovalerone (racemic) | 18.1 | 37.8 | >10,000 | [Meltzer et al., 2006] |

| (S)-Pyrovalerone | 18.1 | - | - | [Meltzer et al., 2006] |

| 3,4-dichloro-α-pyrrolidinopropiophenone | 11.5 | 37.8 | >10,000 | [Meltzer et al., 2006] |

| α-PVP (racemic) | 2.5 | - | 628,000 | [Marusich et al., 2014] |

| (S)-α-PVP | 0.02 | - | 207,000 | [Gannon et al., 2023] |

| (R)-α-PVP | 2.5 | - | 628,000 | [Gannon et al., 2023] |

Note: The data presented in this table is for structurally related compounds and should be used as a general guide. The actual binding affinities of this compound may differ significantly.

Potential Therapeutic Applications

Based on its presumed activity as a monoamine reuptake inhibitor, this compound could be investigated for a variety of CNS disorders, including:

-

Depression: By potentially inhibiting the reuptake of serotonin and/or norepinephrine, the compound could exhibit antidepressant effects.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of dopamine and norepinephrine reuptake is a well-established mechanism for treating ADHD.

-

Psychostimulant Abuse: Compounds that act as dopamine reuptake inhibitors with specific kinetic profiles are being explored as potential substitution therapies for cocaine and methamphetamine addiction.

-

Neurological Disorders: The modulation of monoaminergic systems can have implications for other neurological conditions, warranting broader screening.

Experimental Protocols

Enantioselective Synthesis of this compound

While a specific, detailed protocol for the enantioselective synthesis of this compound is not available in the cited literature, a general and highly effective method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinylimine. The following is a representative protocol adapted from the literature for the synthesis of related compounds.

Materials:

-

4-Chloro-γ-chlorobutyrophenone

-

(R)- or (S)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide

-

Grignard reagent (e.g., vinylmagnesium bromide or an appropriate arylmagnesium bromide)

-

Anhydrous solvents (THF, diethyl ether)

-

Hydrochloric acid (in a suitable solvent like dioxane or methanol)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Condensation to form the N-sulfinylimine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-γ-chlorobutyrophenone and the chosen enantiomer of tert-butanesulfinamide in anhydrous THF. Add titanium(IV) ethoxide and stir the reaction mixture at room temperature for several hours until the formation of the imine is complete (monitored by TLC or LC-MS).

-

Diastereoselective Grignard Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C). Slowly add the Grignard reagent dropwise. The choice of Grignard reagent will determine the substituent at the 2-position. For the synthesis of a precursor to 2-(4-chlorophenyl)pyrrolidine, an appropriate Grignard reagent would be used. Allow the reaction to proceed at low temperature for several hours.

-

Cyclization: Upon completion of the Grignard addition, the reaction mixture is typically warmed to room temperature, which can facilitate the intramolecular cyclization to form the pyrrolidine ring.

-

Deprotection: After quenching the reaction and performing an aqueous workup, the N-sulfinyl group is removed by treating the product with a solution of hydrochloric acid in a suitable solvent.

-

Purification: The final product, this compound, is then purified by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound. The specific Grignard reagent and reaction conditions will need to be carefully selected.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-labeled inhibitors for determining non-specific binding (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

-

This compound as the test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the appropriate cell membrane preparation, and the radioligand at a concentration near its Kₑ value.

-

Addition of Test Compound: Add varying concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of the respective non-labeled inhibitor.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular levels of dopamine and serotonin in a specific brain region (e.g., the nucleus accumbens) following administration of this compound.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for administration.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-